molecular formula C10H6ClNO2 B1288790 4-Chloroquinoline-7-carboxylic acid CAS No. 49713-58-8

4-Chloroquinoline-7-carboxylic acid

Cat. No. B1288790
Key on ui cas rn: 49713-58-8
M. Wt: 207.61 g/mol
InChI Key: VMGVGPMZWPOPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05773449

Procedure details

Commercially available 4-chloro-7-(trifluoromethyl)-quinoline (8 g, 0.035 mol) was added under ice cooling with 30% fuming sulfuric acid (35 ml) and stirred at 100° C. for 5 hours. After allowing to cool to room temperature, the reactant was poured into ice water and made basic enough with excess concentrated ammonia water, and insoluble materials were filtered off. The filtrate was adjusted by 2N hydrochloric acid to pH 3-4. The resulting jellied precipitate was collected by filtration, washed with ethanol (50 ml) and dried under reduced pressure over phosphorus pentoxide to obtain 5.4 g (74%) of 7-carboxy-4-chloroquinoline.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12](F)(F)F)=[CH:9][CH:10]=2)N=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[OH2:21].[NH3:22]>>[C:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[CH:3][CH:4]=[N:22]2)=[CH:10][CH:9]=1)([OH:17])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
were filtered off
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethanol (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.